molecular formula C30H53NO11 B1151803 4-(Butylamino)benzoic acid CAS No. 32760-16-0

4-(Butylamino)benzoic acid

Cat. No.: B1151803
CAS No.: 32760-16-0
M. Wt: 603.7 g/mol
InChI Key: MAFMQEKGGFWBAB-UHFFFAOYSA-N
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Description

4-(Butylamino)benzoic acid: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of benzoic acid where one of the hydrogen atoms attached to the nitrogen is substituted by a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate;  it is also a potent voltage-gated sodium channel inhibitor.
Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex;  the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Butylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Butylamino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Aminobenzoic acid
  • 4-(Methylamino)benzoic acid
  • 4-(Dimethylamino)benzoic acid
  • 4-(Aminomethyl)benzoic acid
  • Benzocaine
  • Tetracaine

Comparison: 4-(Butylamino)benzoic acid is unique due to the presence of the butyl group attached to the nitrogen atom. This structural modification imparts distinct chemical and biological properties compared to its analogs. For example, benzocaine and tetracaine are known for their local anesthetic properties, while this compound is studied for its potential therapeutic applications and interactions with biological systems .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMQEKGGFWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C30H53NO11
Source PubChem
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DSSTOX Substance ID

DTXSID9022655
Record name Benzonatate
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Molecular Weight

603.7 g/mol
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Physical Description

Liquid
Record name Benzonatate
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Solubility

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L
Record name Benzonatate
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Mechanism of Action

Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor., Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear.
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Color/Form

Colorless to faintly yellow oil

CAS No.

104-31-4, 32760-16-0
Record name Benzonatate
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Q & A

Q1: What is the role of 4-(Butylamino)benzoic acid in the context of the provided research?

A1: this compound is a key metabolite of benzonatate, a peripherally acting oral antitussive drug . While benzonatate itself is rapidly hydrolyzed in plasma and not directly detectable, this compound serves as a marker for systemic exposure to the drug, enabling researchers to assess its pharmacokinetics .

Q2: How is this compound quantified in biological samples?

A2: While not explicitly detailed in the provided abstracts, the analysis of this compound in plasma likely involves a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a suitable detection method . This approach allows for sensitive and specific quantification of the metabolite in complex biological matrices.

Q3: Beyond its role as a metabolite, does this compound have other known pharmacological activities?

A3: Yes, this compound is a known impurity and degradation product of tetracaine hydrochloride, a local anesthetic . Its presence in tetracaine hydrochloride formulations can impact the drug's safety and efficacy profile.

Q4: Are there analytical methods specifically designed to detect this compound in pharmaceutical formulations?

A4: Yes, HPLC methods have been developed and validated for the determination of this compound in tetracaine hydrochloride. These methods utilize a C18 column for separation and UV detection at 280 nm, enabling accurate quantification of this impurity .

Q5: Does this compound interact with cell membranes?

A5: Research suggests that this compound, similar to its parent compound tetracaine, can interact with phospholipid membranes . Studies using model membranes indicate that this compound can increase membrane microviscosity and potentially influence membrane-dependent processes .

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